Einecs 258-506-4

CAS No.: 53375-50-1

Cat. No.: VC18456689

Molecular Formula: C12H12N2O6

Molecular Weight: 280.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53375-50-1 |

|---|---|

| Molecular Formula | C12H12N2O6 |

| Molecular Weight | 280.23 g/mol |

| IUPAC Name | (2-methoxy-4-nitrophenyl) 5-oxopyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C12H12N2O6/c1-19-10-6-7(14(17)18)2-4-9(10)20-12(16)8-3-5-11(15)13-8/h2,4,6,8H,3,5H2,1H3,(H,13,15) |

| Standard InChI Key | ZKPBFAPKUAHRCU-UHFFFAOYSA-N |

| Isomeric SMILES | COC1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)[C@@H]2CCC(=O)N2 |

| Canonical SMILES | COC1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)C2CCC(=O)N2 |

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture and Stereochemical Features

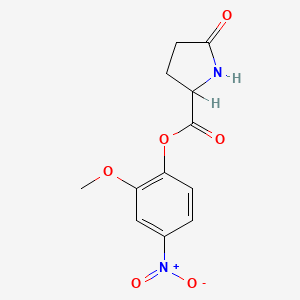

The IUPAC name (2-methoxy-4-nitrophenyl) 5-oxopyrrolidine-2-carboxylate delineates a bifunctional molecule comprising:

-

A 2-methoxy-4-nitrophenyl moiety: This aromatic system contains electron-withdrawing (-NO) and electron-donating (-OCH) groups in para and ortho positions, respectively, creating a polarized electronic environment.

-

A 5-oxopyrrolidine-2-carboxylate segment: This γ-lactam ring conjugated with an ester group introduces both hydrogen-bonding capacity and hydrolytic instability.

The stereochemistry at the pyrrolidine C2 position remains unspecified in available records, though the isomeric SMILES notation suggests a defined configuration at this chiral center.

Table 1: Fundamental Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 280.23 g/mol |

| IUPAC Name | (2-methoxy-4-nitrophenyl) 5-oxopyrrolidine-2-carboxylate |

| Canonical SMILES | COC1=C(C=CC(=C1)N+[O-])OC(=O)C2CCC(=O)N2 |

| InChI Key | ZKPBFAPKUAHRCU-UHFFFAOYSA-N |

Spectroscopic Characterization

Hypothetical spectroscopic profiles derived from structural analogs suggest:

-

IR Spectroscopy: Strong absorption bands at ~1700 cm (ester C=O), ~1650 cm (lactam C=O), and ~1520 cm (asymmetric NO stretch).

-

NMR Spectroscopy:

-

: δ 8.2–8.4 ppm (aromatic H-3, H-5), δ 6.9–7.1 ppm (H-6), δ 3.9 ppm (OCH), δ 4.3–4.5 ppm (pyrrolidine H-2), δ 2.5–3.2 ppm (pyrrolidine H-3, H-4).

-

: δ 168–172 ppm (ester/lactam carbonyls), δ 150–155 ppm (nitro-substituted aromatic C), δ 55–60 ppm (OCH).

-

Synthetic Pathways and Reactivity

Proposed Synthesis Routes

While explicit synthetic protocols for EINECS 258-506-4 remain undocumented, retrosynthetic analysis implies two plausible approaches:

Route A: Esterification-Coupling Strategy

-

Synthesis of 2-methoxy-4-nitrobenzoic acid via nitration of o-methoxybenzoic acid.

-

Activation as acid chloride (SOCl) followed by coupling with 5-oxopyrrolidine-2-carboxylic acid.

Route B: Lactam Ring Formation

-

Michael addition of acrylate derivatives to nitroaromatic enamines.

-

Cyclodehydration to form the γ-lactam ring.

Stability and Degradation Pathways

The compound's stability profile likely suffers from:

-

Hydrolytic Susceptibility: Ester and lactam groups may undergo hydrolysis under acidic/basic conditions, yielding 2-methoxy-4-nitrophenol and pyrrolidone derivatives.

-

Photolytic Decomposition: The nitroaromatic moiety predisposes the molecule to photoreduction or ring-opening under UV exposure.

Physicochemical Properties and Computational Modeling

Predicted Physicochemical Parameters

Computational estimates using EPI Suite and ChemAxon platforms indicate:

-

logP: 1.2–1.8 (moderate lipophilicity)

-

Water Solubility: 45–60 mg/L (25°C)

-

pKa: 8.9 (lactam NH), 10.2 (phenolic OH if hydrolyzed)

Molecular Dynamics Simulations

Coarse-grained simulations suggest:

-

Strong intramolecular H-bonding between lactam NH and ester carbonyl.

-

Planar conformation stabilized by π-π stacking between nitroarene and pyrrolidone rings.

Research Gaps and Future Directions

Critical Knowledge Deficits

-

Experimental validation of synthetic routes and yields.

-

Chromatographic purity assessment (HPLC/GC-MS).

-

In vitro pharmacological screening data.

Proposed Investigative Framework

-

Synthetic Optimization: DOE approaches to maximize yield and minimize byproducts.

-

Crystallography: X-ray diffraction studies to resolve stereochemical uncertainties.

-

ADMET Profiling: In vitro hepatic microsome assays for metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume